

An In-Depth Technical Guide to 1,3-Butanediol Diacetate (C₈H₁₄O₄)

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Compound of Interest

Compound Name: 1,3-Butanediol diacetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butanediol diacetate, with the chemical formula C₈H₁₄O₄, is a diester of 1,3-butanediol and acetic acid. While it has applications in the fragrance industry, its primary significance in the context of drug development and biomedical research lies in its potential role as a prodrug and precursor to 1,3-butanediol, a compound known to induce ketosis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential metabolism, and the biological effects of its active metabolite, 1,3-butanediol. The guide includes detailed data tables, experimental protocols, and visualizations of relevant pathways to support further research and development.

Chemical and Physical Properties

1,3-Butanediol diacetate is a colorless liquid with a molecular weight of 174.19 g/mol ^[1] It is also known by other names such as 1,3-butylene diacetate and 3-acetyloxybutyl acetate. ^[2]^[3] ^[4] While not extensively studied for its direct biological effects, its physical properties are well-documented.

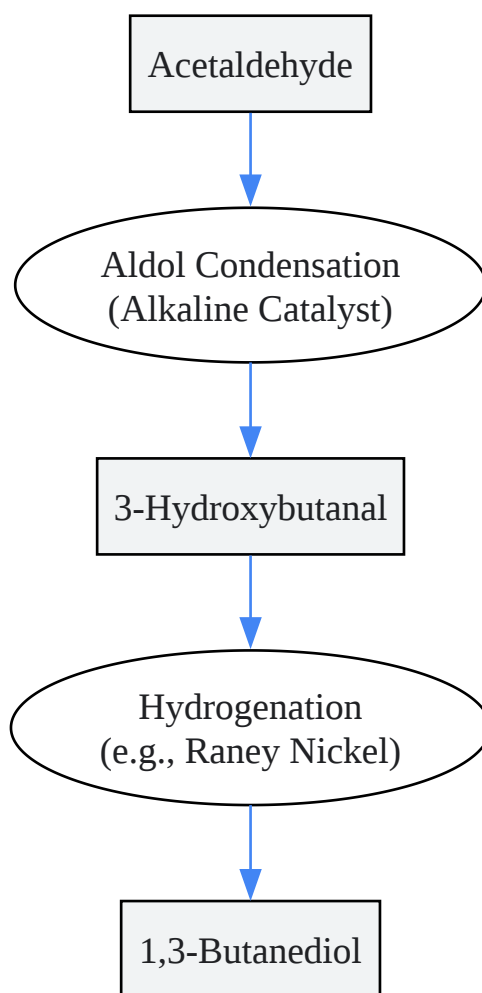
Property	Value	Reference
Molecular Formula	C8H14O4	[1]
Molecular Weight	174.19 g/mol	[1]
CAS Number	1117-31-3	[2][3]
Appearance	Colorless liquid	[5]
Boiling Point	228.76 °C @ 760.00 mm Hg (estimated)	[4]
Flash Point	185.00 °F (85.00 °C)	[4]
Specific Gravity	1.028 @ 25.00 °C	[4]
Refractive Index	1.4199 @ 20.00 °C	[4]
IUPAC Name	3-acetyloxybutyl acetate	[1]

Synthesis and Manufacturing

The synthesis of **1,3-butanediol diacetate** typically involves the esterification of 1,3-butanediol with acetic acid or its derivatives. The parent compound, 1,3-butanediol, can be synthesized through several industrial routes, including the aldol condensation of acetaldehyde followed by hydrogenation.[6]

Synthesis of 1,3-Butanediol

One common method for the synthesis of 1,3-butanediol involves the dimerization of acetaldehyde to form 3-hydroxybutanal, which is then hydrogenated.[5]

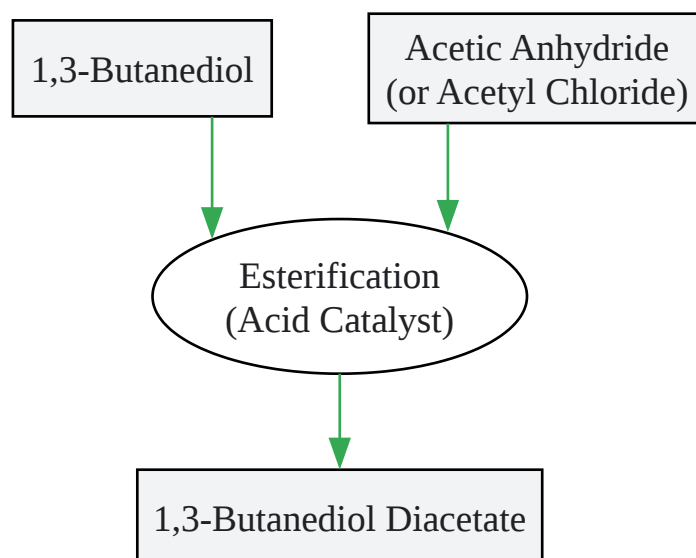


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Synthesis of 1,3-Butanediol from Acetaldehyde.

Esterification to 1,3-Butanediol Diacetate

The diacetate is formed by reacting 1,3-butanediol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a catalyst.



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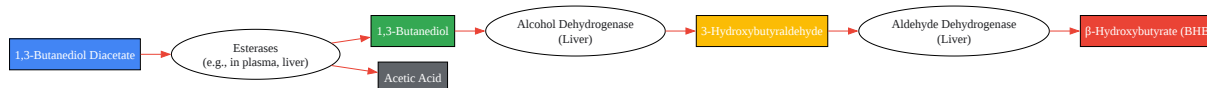
Esterification of 1,3-Butanediol to its Diacetate.

Metabolism and Pharmacokinetics

Direct metabolic studies on **1,3-butanediol diacetate** are scarce. However, it is reasonable to hypothesize that it serves as a prodrug for 1,3-butanediol. In the body, esterases would likely hydrolyze the ester bonds, releasing 1,3-butanediol and acetic acid.

Inferred Metabolic Pathway

The metabolic fate of 1,3-butanediol has been studied more extensively. It is metabolized in the liver to β -hydroxybutyrate (BHB), a ketone body.[7][8] The (R)-enantiomer of 1,3-butanediol is more actively converted to BHB.[5]



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Inferred metabolic pathway of **1,3-Butanediol Diacetate**.

Biological Effects and Potential Applications in Drug Development

The primary biological effects of interest stem from the metabolic product of 1,3-butanediol, the ketone body β -hydroxybutyrate (BHB). Ketone bodies serve as an alternative energy source for the brain and other tissues, particularly during periods of low glucose availability.^[9] This has led to research into the use of 1,3-butanediol and its esters as ketogenic agents for various therapeutic applications.

Ketogenic and Metabolic Effects

Studies on esters of 1,3-butanediol, such as the diacetoacetate, have shown that they can increase circulating ketone concentrations, reduce body weight and adiposity in obese mice, and increase energy expenditure.^[10] It is important to note that these studies did not use the diacetate form.

Neurological Applications

The parent compound, 1,3-butanediol, has been investigated for its anticonvulsant effects, which are thought to be mediated, at least in part, by its conversion to ketone bodies.^[11] Research suggests that 1,3-butanediol itself possesses anticonvulsant activity, independent of its metabolism to ketones.^[11] Furthermore, recent studies suggest that 1,3-butanediol administration may have neuroprotective effects by modulating stress responses in the hippocampus.^[12]

Cardiovascular Effects

Low-dose administration of 1,3-butanediol has been shown to reverse age-associated vascular dysfunction in rats, an effect that appears to be independent of increased β -hydroxybutyrate levels.^{[4][13]} This suggests a direct vasodilatory effect of 1,3-butanediol.

Experimental Protocols

Detailed experimental protocols for **1,3-butanediol diacetate** are not readily available in the scientific literature. However, protocols for the synthesis of related compounds and the

biological assessment of the parent compound, 1,3-butanediol, can be adapted for future research.

Enzymatic Kinetic Resolution of Racemic 1,3-Butanediol

This protocol describes the lipase-catalyzed acetylation to separate enantiomers of 1,3-butanediol, a key step in producing enantiomerically pure starting material for further synthesis.

Materials:

- Racemic 1,3-butanediol
- Vinyl acetate
- *Candida antarctica* lipase B (CAL-B)
- Methylene chloride
- Cyclohexane
- Ethyl acetate
- Methanol
- Silica gel for column chromatography

Procedure:

- A mixture of racemic 1,3-butanediol (20 mmol), vinyl acetate (30 mmol), and CAL-B (0.2 g) is gently shaken at 30 °C.
- The reaction progress is monitored by chiral phase gas chromatography (GC) analysis.
- The reaction is stopped when the diol is completely converted (approximately 2.5 hours).
- The mixture is diluted with methylene chloride (10 mL) and filtered to remove the enzyme.
- The solvent is evaporated, and the residue is purified by chromatography on silica gel using a mixture of cyclohexane, ethyl acetate, and methanol (15:4:1) as the eluent to yield the

diacetate.[14]

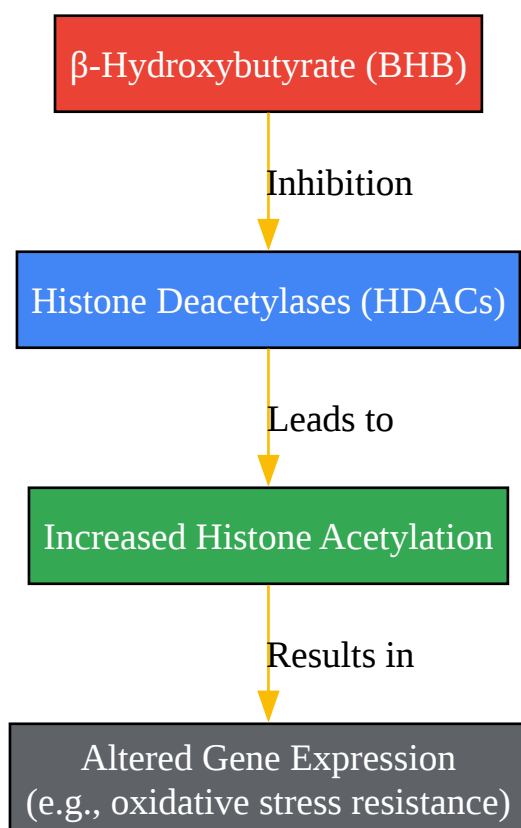
Safety and Toxicology

The safety profile of **1,3-butanediol diacetate** has not been extensively studied. The parent compound, 1,3-butanediol, is generally considered to have low toxicity.[15] High doses of 1,3-butanediol in rats have been associated with side effects such as body mass loss, dehydration, and metabolic acidosis.[7][8][9]

Parameter	Result	Species	Reference
Acute Oral Toxicity (LD50) of 1,3- Butanediol	> 20 g/kg	Rat	
Aquatic Toxicity (LC50) of 1,3- Butanediol Diacetate	39 mg/L (96 h)	Oncorhynchus mykiss (Rainbow Trout)	[16]
Aquatic Toxicity (EC50) of 1,3- Butanediol Diacetate	> 100 mg/L (48 h)	Daphnia magna	[16]

Signaling Pathways

Direct modulation of signaling pathways by **1,3-butanediol diacetate** has not been reported. The known signaling effects are associated with its metabolic product, β -hydroxybutyrate (BHB). BHB is not only an energy substrate but also a signaling molecule that can, for example, inhibit histone deacetylases (HDACs), leading to changes in gene expression.



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